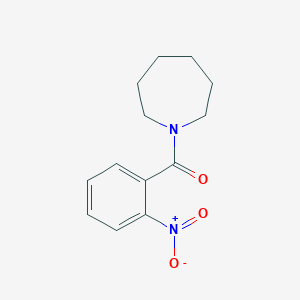

1-(2-nitrobenzoyl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"1-(2-nitrobenzoyl)azepane" is a chemical compound that is part of a broader class of organic compounds. These are typically characterized by their specific functional groups, molecular structure, and chemical reactivity.

Synthesis Analysis

- The synthesis of related 1,2-diazepine derivatives and pyrazoles has been achieved through a regio- and enantioselective formal [4 + 3] annulation reaction between enals and in situ formed azoalkenes. This process uses an N-heterocyclic carbene organocatalyst, which plays a vital role in controlling the reaction pathway (Guo, Sahoo, Daniliuc, & Glorius, 2014).

- Efficient synthesis methods have been developed for 1,2-dihydroquinoline and dihydrobenzo[b]azepine derivatives, involving iron(III) chloride intramolecular alkyne-carbonyl metathesis reactions. This method is applicable to a wide range of substrates, offering good to excellent yields (Jalal, Bera, Sarkar, Paul, & Jana, 2014).

Molecular Structure Analysis

- The molecular structure of related compounds, such as 5-methyl-5H-dibenzo[b,f]azepine, has been characterized through spectral studies and confirmed by single crystal X-ray diffraction methods. These studies provide insights into the conformation and bonding interactions within similar molecular structures (Shankar et al., 2014).

Chemical Reactions and Properties

- Gold-catalyzed stereoselective synthesis of azacyclic compounds through a redox/[2 + 2 + 1] cycloaddition cascade has been reported for nitroalkyne substrates. This creates complex azacyclic compounds in a stereoselective manner, indicating the potential for diverse chemical reactions and properties in similar compounds (Jadhav, Bhunia, Liao, & Liu, 2011).

Physical Properties Analysis

- The physical properties of these compounds can be inferred from related studies. For instance, the crystal structure and vibrational spectroscopic studies of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole provide information on the stability, charge distribution, and intramolecular charge transfer which are crucial for understanding the physical properties (Demir, Tinmaz, Dege, & Ilhan, 2016).

Chemical Properties Analysis

- Lewis acid-promoted conjugate addition reactions and the subsequent transformations of these compounds indicate a variety of chemical properties. For example, the gamma-selective conjugate addition of 1-silyl-substituted dienol ethers to nitroalkenes, followed by photoinduced protodesilylation, demonstrates the chemical versatility and reactivity of similar compounds (Denmark & Xie, 2007).

Future Directions

The synthesis of azepanes, including 1-(2-nitrobenzoyl)azepane, is a promising area of research . The development of new synthetic strategies, such as the photochemical dearomative ring expansion of nitroarenes, opens up new possibilities for the synthesis of complex azepanes . These compounds could potentially be used in the discovery, manufacturing, and evolution of high-value materials .

properties

IUPAC Name |

azepan-1-yl-(2-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(14-9-5-1-2-6-10-14)11-7-3-4-8-12(11)15(17)18/h3-4,7-8H,1-2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWWPUJHEXVVNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrobenzoyl)azepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5529562.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5529566.png)

![3-{5-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide](/img/structure/B5529581.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5529582.png)

![N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5529599.png)

![N-({(2S,4S)-4-fluoro-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5529604.png)

![3-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5529609.png)

![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5529621.png)

![7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5529622.png)

![N,N,2-trimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5529633.png)

![5-bromo-N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5529643.png)

![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5529651.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5529666.png)